molecular formula C9H11NO2 B14204790 1-(2-Aminophenyl)-3-hydroxypropan-1-one CAS No. 848938-83-0

1-(2-Aminophenyl)-3-hydroxypropan-1-one

Katalognummer: B14204790
CAS-Nummer: 848938-83-0
Molekulargewicht: 165.19 g/mol
InChI-Schlüssel: YMTGFUULUDWFNN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2-Aminophenyl)-3-hydroxypropan-1-one is an organic compound with a molecular structure that includes an aminophenyl group attached to a hydroxypropanone moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Aminophenyl)-3-hydroxypropan-1-one typically involves the reaction of 2-aminophenyl derivatives with appropriate carbonyl compounds. One common method is the condensation reaction between 2-aminophenyl ketones and aldehydes under acidic or basic conditions. The reaction can be catalyzed by acids such as hydrochloric acid or bases like sodium hydroxide, and the product is often purified through recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions to maximize yield and purity. Catalysts and solvents are selected based on their efficiency and environmental impact, with green chemistry principles being increasingly adopted in industrial settings .

Analyse Chemischer Reaktionen

Types of Reactions

1-(2-Aminophenyl)-3-hydroxypropan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Wissenschaftliche Forschungsanwendungen

1-(2-Aminophenyl)-3-hydroxypropan-1-one has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 1-(2-Aminophenyl)-3-hydroxypropan-1-one involves its interaction with various molecular targets. The compound can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. Pathways involved may include inhibition of specific enzymes or modulation of receptor signaling, leading to its observed biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1-(2-Aminophenyl)-3-hydroxypropan-1-one is unique due to its specific combination of functional groups, which confer distinct reactivity and potential for diverse applications. Its ability to undergo multiple types of chemical reactions and form various derivatives makes it a versatile compound in research and industry .

Eigenschaften

CAS-Nummer

848938-83-0

Molekularformel

C9H11NO2

Molekulargewicht

165.19 g/mol

IUPAC-Name

1-(2-aminophenyl)-3-hydroxypropan-1-one

InChI

InChI=1S/C9H11NO2/c10-8-4-2-1-3-7(8)9(12)5-6-11/h1-4,11H,5-6,10H2

InChI-Schlüssel

YMTGFUULUDWFNN-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C(=C1)C(=O)CCO)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.